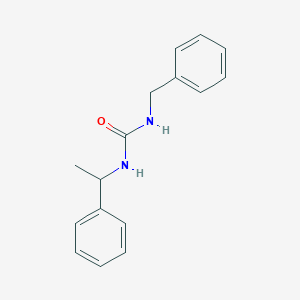
1-Benzyl-3-(1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(1-phenylethyl)urea is a type of urea derivative. It has the molecular formula C16H18N2O and a molecular weight of 254.333. This compound contains a total of 38 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea derivative .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Molecular Structure Analysis
The this compound molecule contains a total of 38 bond(s). There are 20 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 urea (-thio) derivative(s) .
Chemical Reactions Analysis
1,3-bis(1-Phenylethyl)urea was investigated as a good corrosion inhibitor for carbon steel by electrochemical techniques in 1 M HCl at a temperature range of 305–335 K . The investigation was done by electrochemical techniques such as potentiodynamic Tafel polarization and impedance spectroscopy .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.333. Other physical and chemical properties such as density, boiling point, and others were not found in the search results.
Aplicaciones Científicas De Investigación
Conformational Studies
- NMR spectroscopy studies on N,N′-[bis(α-tosylbenzyl)]ureas, a category which includes 1-Benzyl-3-(1-phenylethyl)urea, reveal unusual high-field resonances indicating specific intramolecular shielding phenomena. These observations suggest folded conformations with unique structural features (Tel & Engberts, 2010).
Anticancer Potential
- Some derivatives of benzyl urea, including this compound, have been studied for their cytotoxicity against human adenocarcinoma cells. Their structural properties correlate with anti-tumour activities, and some derivatives have shown promising results in vitro (Lokwani et al., 2011).
Complement Inhibition
- A study on the structural modification of this compound derivatives identified them as potent complement inhibitors. These compounds, particularly optimized ones, showed significant inhibition of complement deposition, indicating potential therapeutic applications (Zhang et al., 2012).
Catalytic Applications
- Certain benzyl urea derivatives, including this compound, have been utilized as catalysts in chemical reactions. They have shown efficacy in facilitating reactions like the asymmetric Michael addition of thiols to β-nitrostyrenes (Kawazoe et al., 2015).
Synthesis and Structural Modification
- The synthesis process of benzhydryl-phenylureas, which includes this compound, involves microwave-enhanced synthesis techniques. These procedures have led to new and interesting urea derivatives with varied applications (Muccioli et al., 2003).
Chiral Ureas in Asymmetric Synthesis
- Chiral ureas derived from this compound have been synthesized and used as ligands and organocatalysts in asymmetric synthesis, demonstrating their versatility in chemical reactions (Hernández-Rodríguez et al., 2008).
Corrosion Inhibition
- Studies on 1,3-bis(1-Phenylethyl) urea, which is structurally related to this compound, have shown its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. This indicates its potential application in material protection (Padmashree et al., 2020).
Direcciones Futuras
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . Given the structural similarities between imidazole and 1-Benzyl-3-(1-phenylethyl)urea, it’s possible that future research could explore the potential applications of this compound in various fields such as medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary target of 1-Benzyl-3-(1-phenylethyl)urea is the Calcium Release-Activated Calcium (CRAC) channel . This channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1) .
Mode of Action
This compound inhibits the CRAC channels by specifically targeting ORAI1 . The compound interacts with ORAI1, leading to the inhibition of calcium influx .
Biochemical Pathways
The inhibition of the CRAC channels by this compound affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound’s structure-activity relationships (sars) have been analyzed . The alkyl substituent on the α-position of the left-side benzylic amine (R1) is essential for calcium influx inhibition .
Result of Action
The inhibition of the CRAC channels by this compound leads to a decrease in calcium influx . This can result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Propiedades
IUPAC Name |
1-benzyl-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13(15-10-6-3-7-11-15)18-16(19)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJYGVFJXKZXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide](/img/structure/B2443736.png)

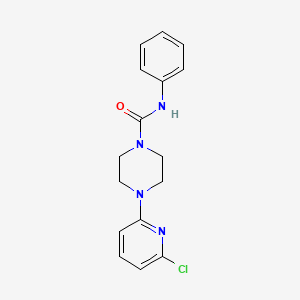
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2443741.png)
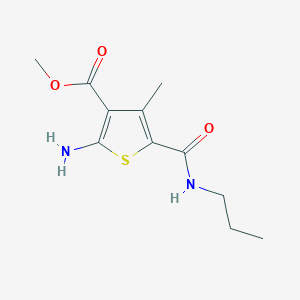

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2443745.png)
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B2443747.png)
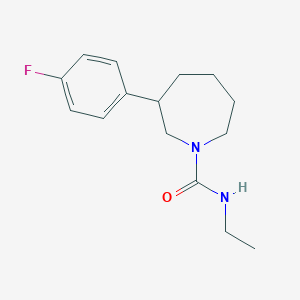
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)

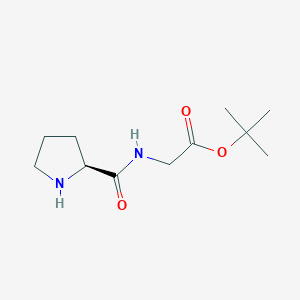
![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)
![(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide](/img/structure/B2443757.png)